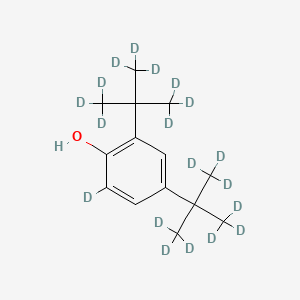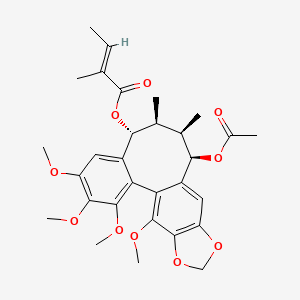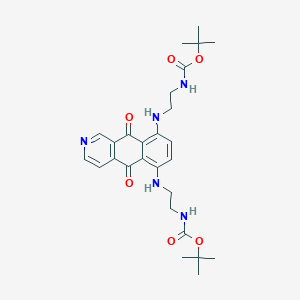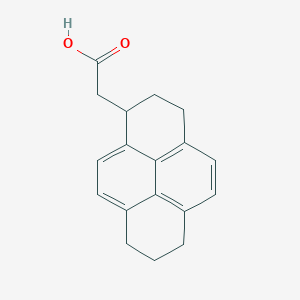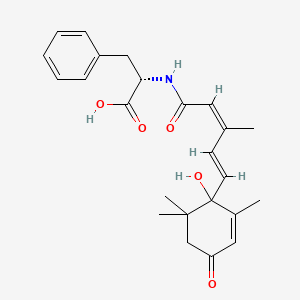
Tetramethyltetrahydro D-Tagatose Methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyltetrahydro D-Tagatose Methanol is a synthetic derivative of D-tagatose, a naturally occurring monosaccharide D-tagatose is known for its low-calorie sweetening properties and is often used as an alternative to sucrose
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyltetrahydro D-Tagatose Methanol typically involves the chemical modification of D-tagatose. One common method includes the methylation of D-tagatose using methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethyltetrahydro D-Tagatose Methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide, often under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens or alkylating agents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tetramethyltetrahydro D-Tagatose Methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is used in studies of carbohydrate metabolism and as a potential therapeutic agent for metabolic disorders.
Medicine: It is investigated for its potential use as a low-calorie sweetener in diabetic diets and as a pharmaceutical excipient.
Industry: It is used in the production of specialty chemicals and as an additive in food and beverage products.
Wirkmechanismus
The mechanism of action of Tetramethyltetrahydro D-Tagatose Methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes involved in carbohydrate metabolism, leading to reduced sugar absorption and improved glycemic control. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Tagatose: A naturally occurring monosaccharide with similar low-calorie sweetening properties.
D-Fructose: Another ketohexose with similar sweetness but different metabolic effects.
D-Galactose: An epimer of D-tagatose with different biological functions.
Uniqueness
Tetramethyltetrahydro D-Tagatose Methanol is unique due to its synthetic modifications, which confer distinct chemical and physical properties. These modifications can enhance its stability, solubility, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
Molekularformel |
C12H20O6 |
|---|---|
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
[(1S,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9+,12+/m1/s1 |
InChI-Schlüssel |
PSSHGMIAIUYOJF-ARHDFHRDSA-N |
Isomerische SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@H]2O1)OC(O3)(C)C)CO)C |
Kanonische SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


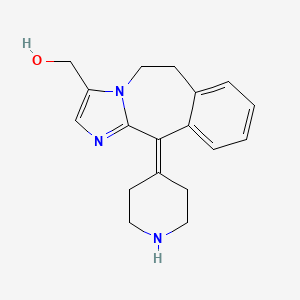
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
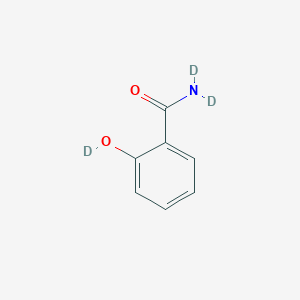

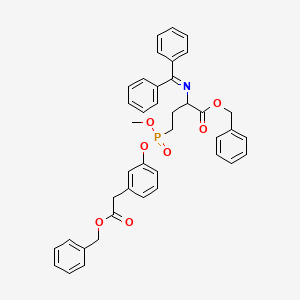
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
